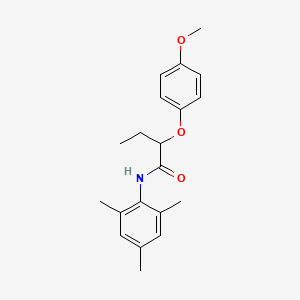

N-mesityl-2-(4-methoxyphenoxy)butanamide

Description

N-mesityl-2-(4-methoxyphenoxy)butanamide is a synthetic butanamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 4-methoxyphenoxy substituent at the second carbon of the butanamide backbone. Its design incorporates features known to enhance bioavailability, such as low hydrogen bond donors/acceptors and rotatable bonds, similar to compounds like CNS-11 and CNS-11g .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-6-18(24-17-9-7-16(23-5)8-10-17)20(22)21-19-14(3)11-13(2)12-15(19)4/h7-12,18H,6H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFWXAODKWRFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Implications

- Bioavailability : The target compound’s methoxy group and mesityl substitution may balance LogP and solubility, addressing limitations of analogs like CNS-11g, which has higher lipophilicity .

- Therapeutic Potential: Structural parallels to alpha-synuclein inhibitors and PDE5 inhibitors suggest dual applications, though conflicting mechanisms (e.g., CNS vs. cardiovascular targets) require further study .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-mesityl-2-(4-methoxyphenoxy)butanamide, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves coupling mesitylamine with 4-methoxyphenoxybutanoic acid derivatives. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .

- Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions .

- Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm the presence of mesityl (aromatic protons at δ 6.7–7.1 ppm) and methoxyphenoxy groups (singlet for OCH at δ 3.8 ppm) .

- HPLC-MS : To verify molecular weight (e.g., [M+H]+ ion at m/z ~370) and assess purity .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity measurement) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target selectivity?

- SAR Strategies :

- Substituent Modification : Replace methoxy with halogen (e.g., Cl, F) to alter electron density and binding affinity .

- Scaffold Hybridization : Integrate triazole or oxadiazole rings to improve metabolic stability (see for similar scaffolds) .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Data Reconciliation :

- Dose-Response Reproducibility : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Metabolite Profiling : LC-MS to identify active/inactive metabolites that may explain variability .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics .

Q. How does the compound’s solubility impact formulation for in vivo studies?

- Solubility Enhancement :

- Co-Solvents : Use DMSO/PEG400 mixtures for intravenous administration .

- Nanoparticle Encapsulation : PLGA nanoparticles to improve bioavailability and reduce toxicity .

- Pharmacokinetics : Monitor plasma half-life (t) and C via LC-MS/MS in rodent models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.